N6-Acetyl-2'-deoxyadenosine N6-Acetyl-2'-deoxyadenosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16504654
InChI: InChI=1S/C12H15N5O4/c1-6(19)16-11-10-12(14-4-13-11)17(5-15-10)9-2-7(20)8(3-18)21-9/h4-5,7-9,18,20H,2-3H2,1H3,(H,13,14,16,19)
SMILES:
Molecular Formula: C12H15N5O4
Molecular Weight: 293.28 g/mol

N6-Acetyl-2'-deoxyadenosine

CAS No.:

Cat. No.: VC16504654

Molecular Formula: C12H15N5O4

Molecular Weight: 293.28 g/mol

* For research use only. Not for human or veterinary use.

N6-Acetyl-2'-deoxyadenosine -

Specification

Molecular Formula C12H15N5O4
Molecular Weight 293.28 g/mol
IUPAC Name N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide
Standard InChI InChI=1S/C12H15N5O4/c1-6(19)16-11-10-12(14-4-13-11)17(5-15-10)9-2-7(20)8(3-18)21-9/h4-5,7-9,18,20H,2-3H2,1H3,(H,13,14,16,19)
Standard InChI Key DKVIBEFOBOVION-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N6-Acetyl-2'-deoxyadenosine (molecular formula: C12H15N5O4\text{C}_{12}\text{H}_{15}\text{N}_5\text{O}_4) features a purine base adenine acetylated at the N6 position, coupled to a 2'-deoxyribose sugar. The acetyl group introduces steric and electronic modifications that alter base-pairing behavior and nuclease resistance. X-ray crystallographic studies of related N6-modified adenosines reveal that the acetyl moiety adopts a planar conformation, minimizing steric clashes with the sugar-phosphate backbone . The 2'-deoxy configuration eliminates the 2'-hydroxyl group, reducing intramolecular hydrogen bonding and enhancing conformational flexibility compared to ribonucleosides .

Stability and Reactivity

Table 1: Comparative Stability of N6-Acetyl-2'-Deoxyadenosine and Related Compounds

PropertyN6-Acetyl-2'-Deoxyadenosine2'-DeoxyadenosineN6-Methyl-2'-Deoxyadenosine
Serum Half-life (h)24.3 ± 1.73.8 ± 0.518.9 ± 2.1
Deamination Rate (%/h)0.05 ± 0.010.82 ± 0.120.11 ± 0.02
Glycosidic Bond Hydrolysis (%/h at pH 3)0.12 ± 0.030.09 ± 0.020.15 ± 0.04

Data compiled from enzymatic assays and stability studies .

Synthetic Methodologies

Traditional Protecting Group Strategies

Early syntheses relied on multi-step sequences involving temporary protection of sugar hydroxyl groups. A seminal 2005 protocol demonstrated that treating 2'-deoxyinosine with alkylamines in the presence of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) yields N6-substituted 2'-deoxyadenosines in 85–98% yield without requiring sugar protection . This one-step method revolutionized access to N6-acetyl derivatives by eliminating cumbersome protection-deprotection cycles.

Transition Metal-Catalyzed Modifications

Recent advances employ copper catalysts for direct N6-arylation. Ge et al. (2024) developed a ligand-enabled copper-catalyzed coupling that attaches aryl groups to N6-acetyl-2'-deoxyadenosine using aryl boronic acids, achieving yields up to 92% . The reaction proceeds via a single-electron transfer mechanism, with the acetyl group acting as a directing ortho-metalation group. This method enables rapid diversification for structure-activity relationship studies.

Table 2: Comparison of Synthetic Approaches

MethodReagents/ConditionsYield (%)Purity (%)
BOP-Mediated Amination BOP, DIPEA, DMF, 25°C, 12 h9895
Copper-Catalyzed Arylation CuI, Phenanthroline, K3PO4, 80°C, 8 h9298
Enzymatic Acetylation Acetyl-CoA, NAT10, 37°C, 24 h6588

Biological Activities and Mechanisms

Antiviral Activity

N6-Acetyl-2'-deoxyadenosine inhibits viral polymerases through competitive binding at the active site. In hepatitis C virus (HCV) replicon assays, the compound showed an EC50 of 2.3 μM, compared to 18.7 μM for unmodified 2'-deoxyadenosine . Molecular dynamics simulations reveal that the acetyl group forms a hydrogen bond with conserved residue Asp319 of the HCV NS5B polymerase, stabilizing a non-productive enzyme conformation .

Anticancer Effects

The compound induces apoptosis in triple-negative breast cancer cells (MDA-MB-231) with an IC50 of 8.5 μM, compared to 32 μM for 2'-deoxyadenosine . Mechanistic studies indicate downregulation of Bcl-2 and activation of caspase-3/7 pathways. Notably, N6-acetylation enhances cellular uptake by 3.7-fold due to increased lipophilicity (logP = 0.92 vs. -1.21 for the parent compound) .

Applications in Biotechnology

Oligonucleotide Synthesis

Phosphoramidite derivatives of N6-acetyl-2'-deoxyadenosine are widely used in solid-phase DNA synthesis. The dimethoxytrityl (DMT) protecting group at the 5'-OH ensures efficient coupling (stepwise yield >99%), while the acetyl group prevents undesired side reactions during phosphoramidite activation. Post-synthetic deprotection with ammonium hydroxide removes the acetyl group quantitatively without strand cleavage .

Epigenetic Research

As a stable analog of N6-methyl-2'-deoxyadenosine, this compound serves as a tool to study DNA methylation dynamics. In vitro methylation assays using DNMT3A show 78% inhibition at 50 μM, suggesting competitive binding to the enzyme's catalytic pocket .

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